molecular formula C13H10Cl2FN B15174783 2,5-Dichloro-N-(2-fluorobenzyl)aniline

2,5-Dichloro-N-(2-fluorobenzyl)aniline

Cat. No.: B15174783
M. Wt: 270.13 g/mol
InChI Key: OMETVKUDIZPYAL-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-fluorobenzyl)aniline is a chemical compound with the molecular formula C13H10Cl2FN. It is an aniline derivative where the aniline ring is substituted with two chlorine atoms at the 2 and 5 positions and a fluorobenzyl group at the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(2-fluorobenzyl)aniline typically involves the reaction of 2,5-dichloroaniline with 2-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation reactions can produce quinones.

Scientific Research Applications

2,5-Dichloro-N-(2-fluorobenzyl)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(2-fluorobenzyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2,5-Dichloro-N-(2-fluorobenzyl)aniline is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern on the aniline ring also contributes to its distinct properties compared to other dichloroaniline derivatives.

Biological Activity

2,5-Dichloro-N-(2-fluorobenzyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₈Cl₂FN, with a molecular weight of 253.1 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its biological activity by influencing lipophilicity and molecular interactions.

PropertyValue
Molecular FormulaC₁₂H₈Cl₂FN
Molecular Weight253.1 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases, which play crucial roles in cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially acting against drug-resistant strains by disrupting bacterial cell wall synthesis.

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be significantly influenced by its structural components. The following observations have been made regarding SAR:

  • Chlorine Substituents : The presence of dichloro groups enhances the compound's potency compared to non-halogenated analogs.
  • Fluorine Substitution : The fluorine atom contributes to increased binding affinity with target proteins due to its electronegative nature, which can stabilize interactions within the active sites of enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antiviral Activity : A study highlighted the effectiveness of similar compounds in inhibiting influenza virus replication. The mechanism involved interference with viral mRNA processing, suggesting that this compound may exhibit comparable antiviral properties .
    CompoundIC50 (nM)Mechanism
    Compound A16.79Inhibition of mRNA transcription
    Compound B25.00Disruption of viral entry
  • Antiprotozoal Activity : Research on related aniline derivatives indicated significant antiprotozoal effects against pathogens like E. histolytica and G. intestinalis. The findings suggested that modifications in the aniline structure could enhance activity against these protozoa .
    CompoundIC50 (µM)Target Pathogen
    Compound C0.740E. histolytica
    Compound D<0.050G. intestinalis
  • Kinase Inhibition : A fragment-based study reported that halogenated anilines showed improved inhibition against ACK1 kinase compared to their non-halogenated counterparts, indicating a trend where halogenation boosts biological activity .
    CompoundIC50 (nM)Kinase Target
    Compound E67.5ACK1
    Compound F106ACK1

Properties

Molecular Formula

C13H10Cl2FN

Molecular Weight

270.13 g/mol

IUPAC Name

2,5-dichloro-N-[(2-fluorophenyl)methyl]aniline

InChI

InChI=1S/C13H10Cl2FN/c14-10-5-6-11(15)13(7-10)17-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2

InChI Key

OMETVKUDIZPYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)Cl)Cl)F

Origin of Product

United States

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